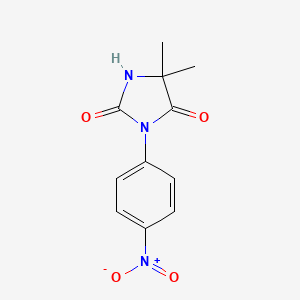
Hydantoin, 5,5-dimethyl-3-(p-nitrophenyl)-
カタログ番号 B8472796
分子量: 249.22 g/mol
InChIキー: IMXPYWYBIKKZRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04234736
Procedure details


17.0 g (83 mmol) of 3-phenyl-5,5-dimethylhydantoin were dissolved in 160 ml of concentrated sulphuric acid and 7.07 g (83 mmol) of sodium nitrate were slowly added with stirring, at 0° C. over a 40 minute period. After the addition was completed, maintained stirring at 0° C. was continued for 20 minutes with the reaction mixture. The mixture was allowed to warm to room temperature and stirring was continued for 4 hours. The mixture was then poured onto ice water and then extracted with methylene chloride. The extract was dried over sodium sulphate. The methylene chloride was evaporated and the resulting product was crystallized from methylene chloride/petroleum ether. The recrystallized product was dried for 16 hours, under greatly reduced pressure, to yield 3-(4-nitrophenyl)-5,5-dimethylhydantoin, m.p. 176°-177° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[C:10]([CH3:14])([CH3:13])[NH:9][C:8]2=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:16]([O-])([O-:18])=[O:17].[Na+]>S(=O)(=O)(O)O>[N+:16]([C:4]1[CH:3]=[CH:2][C:1]([N:7]2[C:11](=[O:12])[C:10]([CH3:13])([CH3:14])[NH:9][C:8]2=[O:15])=[CH:6][CH:5]=1)([O-:18])=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1C(NC(C1=O)(C)C)=O
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
7.07 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at 0° C. over a 40 minute period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at 0° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 20 minutes with the reaction mixture
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was then poured onto ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting product was crystallized from methylene chloride/petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The recrystallized product was dried for 16 hours, under greatly reduced pressure
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C(NC(C1=O)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
